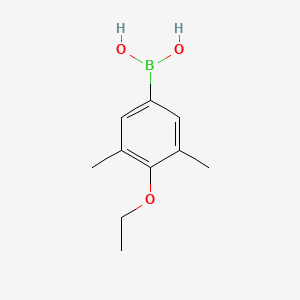

3,5-Dimethyl-4-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-ethoxy-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJASQDMWVBTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584430 | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-59-1 | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-ethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-ethoxyphenylboronic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a valuable reagent in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound, also known as 4-Ethoxy-3,5-dimethylphenylboronic acid, is a white to off-white crystalline powder. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 850568-59-1 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Melting Point | 211 °C |

| Appearance | White to off-white crystalline powder |

| Synonyms | 4-Ethoxy-3,5-dimethylbenzeneboronic acid |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-4-ethoxy-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is purged with dry nitrogen. A solution of 1-bromo-4-ethoxy-3,5-dimethylbenzene (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1N hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield this compound as a crystalline solid.

Core Applications in Research and Development

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling enables the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials. This compound serves as the organoboron component in this reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, this compound, activated by a base) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Development and Medicinal Chemistry

Arylboronic acids are recognized as privileged structures in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as serine proteases. The unique electronic and steric properties conferred by the dimethyl and ethoxy substituents on the phenyl ring of this compound make it an attractive building block for the synthesis of novel drug candidates. Its incorporation into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: General workflow for drug discovery utilizing a key building block.

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not consistently reported in publicly accessible databases. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction, combined with the potential for the boronic acid moiety to interact with biological targets, makes it a significant tool in the development of novel molecules with potential therapeutic applications. The provided information serves as a foundational guide for the safe and effective use of this compound in a research and development setting.

Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] The document outlines a detailed, multi-step synthetic pathway, including experimental protocols for each key transformation. Quantitative data, including physical properties and expected yields, are summarized for clarity. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a deeper understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is an organoboron compound that has gained significant attention as a versatile reagent in organic chemistry. Its utility primarily lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the dimethyl and ethoxy substituents on the phenyl ring can influence the electronic and steric properties of the resulting coupled products, making it a strategic building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available 3,5-dimethylphenol. The overall transformation involves three key stages:

-

Bromination of 3,5-dimethylphenol to introduce a bromine atom at the 4-position.

-

Ethoxylation of the resulting 4-bromo-3,5-dimethylphenol to form the corresponding ethyl ether.

-

Borylation of the ethereal intermediate via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis to yield the target boronic acid.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol

Materials:

-

3,5-Dimethylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-3,5-dimethylphenol.

Step 2: Synthesis of 1-Bromo-4-ethoxy-3,5-dimethylbenzene

Materials:

-

4-Bromo-3,5-dimethylphenol

-

Iodoethane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq) and iodoethane (1.5 eq).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion, filter off the potassium carbonate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-bromo-4-ethoxy-3,5-dimethylbenzene.

Step 3: Synthesis of this compound

Materials:

-

1-Bromo-4-ethoxy-3,5-dimethylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-bromo-4-ethoxy-3,5-dimethylbenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid, adjusting the pH to acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to give this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Expected Yield (%) |

| 4-Bromo-3,5-dimethylphenol | C₈H₉BrO | 201.06 | Solid | 112-115 | 85-95 |

| 1-Bromo-4-ethoxy-3,5-dimethylbenzene | C₁₀H₁₃BrO | 229.11 | Oil or low-melting solid | - | 90-98 |

| This compound | C₁₀H₁₅BO₃ | 194.04 | Crystalline Solid | 165-170 | 70-85 |

Visualization of the Synthetic Workflow

The following diagram illustrates the multi-step synthesis of this compound.

References

In-Depth Technical Guide: 3,5-Dimethyl-4-ethoxyphenylboronic acid

CAS Number: 850568-59-1

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a potential modulator of biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, enhances its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 850568-59-1 | [1] |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 211 °C (lit.) | [1] |

| Purity | 98-105% (Assay by titration) | [1] |

| Synonyms | 4-Ethoxy-3,5-dimethylbenzeneboronic acid | [1] |

| Storage Conditions | Store at room temperature | [1] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

1-Bromo-4-ethoxy-3,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OCH₃)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Aqueous hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A crystal of iodine is added, and the flask is gently heated under a stream of nitrogen. After cooling, anhydrous THF is added to cover the magnesium. A solution of 1-Bromo-4-ethoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed.

-

Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trialkyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.[3]

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, with vigorous stirring, until the solution becomes acidic (pH ~1-2). The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] The following is a general protocol that can be adapted for specific substrates.

Reaction Scheme:

Materials:

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask or Schlenk tube, add the aryl halide/triflate, this compound, the base, and the palladium catalyst.

-

Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: The degassed solvent system is added via syringe.

-

Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under the inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Development

Boronic acids are a class of compounds with significant applications in medicinal chemistry, with some derivatives being developed as therapeutic agents. Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules, and to participate in key synthetic reactions for building complex molecular scaffolds.

Role as a Building Block in Pharmaceutical Synthesis

The primary application of this compound in drug discovery is its use as a building block in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating biaryl structures, which are common motifs in many pharmacologically active compounds. The ethoxy and dimethyl substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Potential as an IDO1 Inhibitor

Recent research has highlighted the potential of boronic acid-containing compounds as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6]

Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and natural killer (NK) cells and promotes the generation of regulatory T-cells (Tregs), thereby allowing cancer cells to evade the host immune system.[6][7] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Boronic acid derivatives have been investigated as IDO1 inhibitors, where the boronic acid moiety can interact with the heme iron or key residues in the active site of the enzyme. While direct experimental data for this compound as an IDO1 inhibitor was not found, its structural features are consistent with scaffolds that have shown activity against this target.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted phenylboronic acid, such as this compound.

Caption: General workflow for the synthesis of the target boronic acid.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.[8][9][10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IDO1 Signaling Pathway and Inhibition

This diagram illustrates the role of the IDO1 enzyme in tryptophan metabolism and how its inhibition can restore immune function.

Caption: The IDO1 pathway's role in immune escape and its inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rose-hulman.edu [rose-hulman.edu]

In-Depth Technical Guide to 3,5-Dimethyl-4-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-4-ethoxyphenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique structural features, including the sterically hindered and electron-rich phenyl ring, make it a valuable reagent in cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its key applications in the development of bioactive compounds. A notable, albeit inferred, biological activity is its potential to modulate signaling pathways involved in cellular migration, highlighting its relevance in drug discovery, particularly in oncology.

Chemical and Physical Properties

This compound, with a molecular weight of 194.04 g/mol , is a white to off-white crystalline solid.[1] Its key properties are summarized in the table below. The presence of the boronic acid functional group makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Furthermore, the boronic acid moiety can participate in Chan-Lam coupling reactions to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| CAS Number | 850568-59-1 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 211 °C | [1] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [1] |

Synthesis Protocol

Experimental Workflow: Plausible Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-4-ethoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dimethyl-4-ethoxyphenylboronic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination. Furthermore, it describes the compound's primary application in Suzuki-Miyaura cross-coupling reactions and illustrates relevant chemical equilibria and experimental workflows.

Introduction

This compound is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its structural features, including the electron-donating dimethyl and ethoxy groups, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation in drug discovery processes. This guide summarizes the available data and provides a practical framework for determining its solubility.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 850568-59-1 | [1] |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 211 °C | [1] |

| Purity | Typically ≥97% |

Solubility of Phenylboronic Acids: A General Overview

The solubility of phenylboronic acids is influenced by several factors, including the nature of the solvent, temperature, and the substituents on the phenyl ring. Generally, phenylboronic acids exhibit higher solubility in polar organic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2][3] The introduction of substituents can either increase or decrease solubility depending on their nature.[4][5]

A significant characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4] These boroxines are often less soluble than their corresponding monomeric acids, and their formation can complicate solubility measurements and reaction kinetics.[4]

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

Experimental Protocol: Determination of Solubility

The dynamic or synthetic method is a widely accepted and reliable technique for determining the solubility of boronic acids in various solvents.[2][6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This process is repeated for different compositions to construct a solubility curve.

Materials and Equipment

-

This compound

-

High-purity organic solvents (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel

-

Thermostat bath with controlled heating

-

Magnetic stirrer

-

Precision thermometer or temperature probe

-

Luminance probe or laser beam for turbidity detection (optional, for enhanced accuracy)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and commence stirring. Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Solubility Point Determination: Continuously observe the mixture. The temperature at which the last solid particles disappear is the equilibrium solubility temperature. If using instrumental detection, this point corresponds to a sharp decrease in turbidity.

-

Data Collection: Record the temperature and the corresponding mole fraction of the boronic acid.

-

Repeatability: Repeat the measurement for various compositions of the solute and solvent to generate a comprehensive solubility profile.

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the synthesis of a wide array of complex molecules, including biaryls, which are common motifs in pharmaceuticals.

Caption: A generalized scheme for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the essential physicochemical properties and a robust experimental protocol for its determination. Understanding the solubility characteristics is paramount for optimizing its use in synthetic applications, particularly in the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery and development. The provided workflows and background information offer a solid foundation for researchers working with this versatile compound.

References

Technical Guide: Physical Characteristics of 3,5-Dimethyl-4-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-ethoxyphenylboronic acid (CAS No. 850568-59-1) is a specialized boronic acid derivative with significant utility in organic synthesis.[1] Its structural features, including an ethoxy group and two methyl substituents on the phenyl ring, impart distinct reactivity and selectivity.[1] This compound is primarily recognized as a key building block in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in the synthesis of complex organic molecules.[1] Its application extends to the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] This guide provides a summary of its core physical characteristics, outlines generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of such a compound.

Core Physical Properties

The known physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 850568-59-1 | [1] |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 211 °C (Lit.) | [1] |

| Purity | 98 - 105% (Assay by titration) | [1] |

| Storage Conditions | Store at room temperature | [1] |

Experimental Protocols

While specific, detailed experimental records for the characterization of this compound are not publicly available, the following section outlines standardized, generic protocols for determining the key physical properties listed above. These methods are based on established international guidelines and common laboratory practices.

Determination of Appearance

Principle: This protocol describes the visual inspection of a substance to determine its physical form, color, and clarity.

Methodology:

-

Place a small, representative sample of the substance (approximately 100-200 mg) on a clean, white laboratory surface or in a clear glass vial.

-

Conduct the observation under diffuse, full-spectrum daylight or a standardized artificial light source.

-

Observe the sample against both a white and a black background to accurately assess color and identify any extraneous matter.

-

Record the physical state (e.g., crystalline powder, amorphous solid) and the color (e.g., white, off-white).

-

Use a spatula to gently manipulate the powder to assess its flow characteristics and check for uniformity.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This protocol is based on the OECD Guideline 102 for the Testing of Chemicals.[1][2][3]

Methodology (Capillary Method):

-

Ensure the sample is thoroughly dried and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm.

-

Place the capillary tube into a calibrated melting point apparatus (e.g., liquid bath or metal block design).

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a newly synthesized chemical entity like this compound.

Caption: Workflow for the characterization of a chemical compound.

References

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-ethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

3,5-Dimethyl-4-ethoxyphenylboronic acid, with the CAS number 850568-59-1, is a white to off-white crystalline powder.[1] It possesses a molecular formula of C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol .[1] The compound has a reported melting point of 211 °C.[1] Its structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[2]

Hypothetical Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is illustrative and derived from the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Ar-H |

| ~4.0 | q | 2H | -OCH₂CH₃ |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~5.0-7.0 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-O |

| ~135 | Ar-C-B |

| ~130 | Ar-C-H |

| ~128 | Ar-C-CH₃ |

| ~64 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~15 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad, Strong | O-H stretch (boronic acid dimer) |

| ~2980-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type |

| 195.1 | [M+H]⁺ |

| 217.1 | [M+Na]⁺ |

| 177.1 | [M-H₂O+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the arylboronic acid is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The choice of solvent can be critical, as boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. Running the NMR in d₄-methanol can sometimes simplify the spectra by favoring the monomeric boronic acid form. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common and effective technique. A small amount of the solid compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). As the solvent evaporates, a thin film of the compound is deposited on the plate. The plate is then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a Nujol mull can be prepared by grinding the solid sample with a drop of Nujol (a mineral oil) to create a fine paste, which is then pressed between two salt plates for analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of arylboronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted. The solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes. In positive ion mode, adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺) are commonly observed. A common challenge in the mass spectrometry of boronic acids is their propensity to dehydrate and form boroxines, which can complicate the interpretation of the mass spectrum.

Synthetic and Signaling Pathways

This compound is primarily utilized as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid.

References

Preliminary Investigation of Ethoxy-Substituted Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the synthesis, biological activities, and potential therapeutic applications of ethoxy-substituted boronic acids. Boronic acids, characterized by a carbon-boron bond, have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols and the active site residues of certain enzymes.[1] The introduction of an ethoxy substituent onto the phenyl ring of a boronic acid can modulate its physicochemical properties, such as lipophilicity and electronic characteristics, thereby influencing its biological activity and pharmacokinetic profile.

Synthesis of Ethoxy-Substituted Boronic Acids

The synthesis of ethoxy-substituted boronic acids, such as 4-ethoxyphenylboronic acid, can be achieved through established methods for the preparation of arylboronic acids. One of the most common and versatile methods is the Grignard reaction.[2] This involves the reaction of an ethoxy-substituted aryl halide (e.g., 4-bromoethoxybenzene) with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (4-ethoxyphenylmagnesium bromide). This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired ethoxy-substituted boronic acid.

Another widely employed method is the Suzuki-Miyaura cross-coupling reaction, where ethoxy-substituted aryl halides or triflates are coupled with a diboron reagent in the presence of a palladium catalyst.[1]

General Experimental Protocol: Synthesis of 4-Ethoxyphenylboronic Acid via Grignard Reaction

The following is a general protocol for the synthesis of 4-ethoxyphenylboronic acid, adapted from standard procedures for Grignard reactions.[2][3]

Materials:

-

4-Bromoethoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, add magnesium turnings.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Dissolve 4-bromoethoxybenzene in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromoethoxybenzene solution to the magnesium to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining 4-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

-

Reaction with Trimethyl Borate:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Add a solution of trimethyl borate in anhydrous ether dropwise, maintaining a low temperature.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add cold aqueous hydrochloric acid to hydrolyze the borate ester and dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethoxyphenylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

-

Physicochemical Properties

The physicochemical properties of ethoxy-substituted boronic acids are crucial for their biological activity and drug-likeness. The ethoxy group, being moderately lipophilic and an electron-donating group, can influence the acidity of the boronic acid (pKa) and its ability to interact with biological targets.

| Property | 4-Ethoxyphenylboronic acid | Reference |

| CAS Number | 22237-13-4 | [4] |

| Molecular Formula | C8H11BO3 | [4] |

| Molecular Weight | 165.98 g/mol | [4] |

| Appearance | White crystalline powder | |

| Melting Point | 121-128 °C |

Biological Activities and Applications

Ethoxy-substituted boronic acids have been investigated for a range of biological activities, primarily leveraging the established roles of boronic acids as enzyme inhibitors.[5] The core principle behind their mechanism of action often involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue (such as serine or threonine) in the active site of the target enzyme.[6]

Proteasome Inhibition

Caption: Mechanism of proteasome inhibition by dipeptidyl boronic acids.

Antiviral Activity

4-Ethoxyphenylboronic acid has been reported to possess potent antiviral activity.[4] While the specific viral targets and the mechanism of action are not detailed in the available literature, boronic acids can potentially interfere with viral replication through several mechanisms. These include inhibiting viral proteases that are essential for processing viral polyproteins, or by interacting with viral glycoproteins that are crucial for viral entry into host cells. A study on pyrimidine ribonucleoside derivatives showed that a compound containing a 4-ethoxy-2-oxo-1(2H)-pyrimidin-1-yl moiety exhibited significant activity against the influenza A virus (H1N1), with an EC50 of 5.44 mM and a selectivity index (SI50) greater than 43.[10]

Lipase Inhibition

Triglyceride lipases are enzymes that catalyze the hydrolysis of triglycerides and are involved in lipid metabolism. Inhibition of these enzymes is a therapeutic strategy for managing obesity and dyslipidemia. 4-Ethoxyphenylboronic acid has been shown to inhibit triglyceride lipase.[4] Boronic acids can act as inhibitors of serine hydrolases, a class of enzymes that includes many lipases, by forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[11]

Structure-Activity Relationships (SAR)

The biological activity of boronic acid derivatives is highly dependent on their structure.[9] For dipeptidyl boronic acid proteasome inhibitors, modifications at the N-terminal acyl moiety and the amino acid side chains (P1, P2, etc.) significantly impact their potency and selectivity. The introduction of an ethoxy group on a phenyl ring within the inhibitor structure would influence its interaction with the binding pockets of the proteasome, potentially enhancing its activity or altering its selectivity profile. The electron-donating nature of the ethoxy group can also affect the Lewis acidity of the boron atom, which is a key factor in its interaction with the active site threonine.

Experimental Workflows

The preliminary investigation of a novel ethoxy-substituted boronic acid for a specific biological activity, such as enzyme inhibition, typically follows a structured workflow.

Caption: A typical workflow for the discovery of bioactive ethoxy-substituted boronic acids.

Conclusion

Ethoxy-substituted boronic acids represent a promising area for further investigation in drug discovery. Their synthesis is achievable through standard organic chemistry methodologies, and preliminary data suggests their potential as antiviral agents and enzyme inhibitors. However, a significant gap exists in the publicly available literature regarding specific quantitative biological data and detailed experimental protocols for these compounds. Future research should focus on the systematic synthesis of a library of ethoxy-substituted boronic acid derivatives and their comprehensive biological evaluation against various therapeutic targets to elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

- 1. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723 [biosynth.com]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of boronic acid inhibitors of endothelial lipase. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 4'-phosphonomethoxy pyrimidine ribonucleosides as potential anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Dimethyl-4-ethoxyphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely employed in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. 3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable building block for introducing a sterically hindered and electron-rich phenyl group, which can impart specific physicochemical properties to the target molecule.

This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura coupling reactions. While a comprehensive literature search did not yield specific experimental protocols or quantitative data for this exact substrate, the following information is based on established general protocols for structurally and electronically similar compounds. The provided protocols should be considered as a starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic aryl halide is depicted below:

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids that are structurally or electronically similar to this compound. This data can serve as a guide for designing experiments with the target molecule.

| Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | 3,5-Dimethylphenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 80 | 6 | 92 |

| 2-Bromotoluene | Phenylboronic acid (1.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | 88 |

| 1-Chloro-4-cyanobenzene | 4-Methoxyphenylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 100 | 24 | 85 |

| 4-Bromobenzaldehyde | 3,5-Dimethoxyphenylboronic acid (1.3) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 85 | 8 | 90 |

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, temperature, and reaction time for the specific substrates being used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 - 1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)

-

Degassed solvent system (e.g., Toluene/Ethanol/H₂O (4:1:1), Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and small-scale synthesis.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%)

-

Base (e.g., K₂CO₃, CsF) (2.0 - 3.0 mmol)

-

Anhydrous, high-boiling point solvent (e.g., DMF, Dioxane, Toluene)

Procedure:

-

In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (2-5 mol%), and the base (2.0-3.0 equiv).

-

Add the anhydrous solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture with stirring to the desired temperature (typically 120-150 °C) for the specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, filter, and concentrate.

-

Purify the product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Suzuki Coupling with 3,5-Dimethyl-4-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dimethyl-4-ethoxyphenylboronic acid. This versatile organoboron compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The following protocol is a generalized procedure derived from established Suzuki coupling methodologies and can be adapted for various aryl or vinyl halides/triflates.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3][4] This methodology is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[5] this compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of pharmacologically active molecules and advanced materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide/triflate to form a palladium(II) intermediate.[1][6]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[4][7]

-

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C)[1][8]

-

Ligand (if required, e.g., PPh₃, PCy₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[5]

-

Anhydrous solvent (e.g., Dioxane/water, Toluene/water, DMF, or Methanol)[3][9]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the ligand (e.g., 2-10 mol%) to the flask under the inert atmosphere.

-

Introduce the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.

-

The reaction mixture is then heated with vigorous stirring to the desired temperature (typically between 60-100 °C).[8][9]

-

The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired biphenyl compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Aryl Bromide | Aryl Iodide | Aryl Chloride |

| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.1 |

| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd(OAc)₂ (2%) with SPhos (4%) | Pd/C (5%) |

| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.5) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | DMA/H₂O (9:1) |

| Temperature (°C) | 90 | 80 | 100 |

| Reaction Time (h) | 4 - 12 | 6 - 18 | 12 - 24 |

| Typical Yield | > 80% | > 85% | > 70% |

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling protocol described.

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Inert gas purging should be performed with appropriate care to avoid pressure buildup.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5-Dimethyl-4-ethoxyphenylboronic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, including the electron-rich ethoxy group and the steric hindrance provided by the two methyl groups, influence its reactivity and selectivity in cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a protein kinase inhibitor, a class of molecules widely pursued in drug discovery for the treatment of cancer and inflammatory diseases.

Core Application: Synthesis of Protein Kinase Inhibitors

A key application of this compound is in the construction of substituted biaryl and heteroaryl scaffolds, which are common pharmacophores in kinase inhibitors. The boron functionality allows for the formation of a carbon-carbon bond with a variety of aromatic and heteroaromatic halides through the Suzuki-Miyaura cross-coupling reaction. This reaction is highly favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of building blocks.

A specific example of the application of this compound is in the synthesis of a class of protein kinase inhibitors as described in patent US20160096848A1. In this context, the boronic acid is coupled with a substituted pyrimidine derivative to furnish a key intermediate in the synthesis of the final inhibitor molecule.

Featured Molecule: 2-((2,6-dichloro-4-((4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-yl)amino)phenyl)amino)-N-ethylacetamide

The synthesis of this compound, a potential protein kinase inhibitor, highlights the utility of this compound in accessing complex molecular architectures for drug discovery. The 4-(4-ethoxy-3,5-dimethylphenyl)pyrimidine core is a crucial structural motif for binding to the target kinase.

Quantitative Data Summary

While the patent US20160096848A1 describes the synthesis of a class of protein kinase inhibitors including the featured molecule, specific quantitative biological data such as IC50 values for this particular compound are not publicly available. The compounds are claimed to be type-S protein kinase inhibitors, which are designed to bind to both the ATP-binding site and a substrate-recognition site of a protein kinase.

Experimental Protocols

Synthesis of 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine (Intermediate)

This protocol describes the Suzuki-Miyaura cross-coupling reaction between this compound and a di-chloropyrimidine.

Materials:

-

This compound

-

2,4-Dichloropyrimidine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

-

Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Add palladium(II) acetate (0.02 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine.

Synthesis of N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine (Intermediate)

This protocol outlines the nucleophilic aromatic substitution reaction to couple the pyrimidine intermediate with a substituted aniline.

Materials:

-

4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine

-

4-Amino-3,5-dichlorophenol

-

Cesium carbonate (Cs2CO3)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

1,4-Dioxane

-

Nitrogen or Argon gas

Procedure:

-

To a reaction vessel, add 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine (1.0 eq), 4-amino-3,5-dichlorophenol (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Purge the vessel with an inert gas.

-

Add degassed 1,4-dioxane.

-

Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine.

Synthesis of 2-((2,6-dichloro-4-((4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-yl)amino)phenyl)amino)-N-ethylacetamide (Final Product)

This protocol describes the final amination and acylation steps.

Materials:

-

N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine

-

Ethylamine

-

2-Chloro-N-ethylacetamide

-

A suitable base (e.g., sodium tert-butoxide)

-

A suitable palladium catalyst and ligand (e.g., Pd2(dba)3 and BINAP)

-

A suitable solvent (e.g., Toluene)

Procedure:

-

The synthesis of the final compound involves a Buchwald-Hartwig amination of the aryl chloride intermediate with ethylamine, followed by acylation.

-

Combine the aryl chloride intermediate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) in a reaction vessel under an inert atmosphere.

-

Add a solution of ethylamine in a suitable solvent (e.g., toluene).

-

Heat the reaction mixture and monitor its progress.

-

Upon completion of the amination, the resulting intermediate is acylated with 2-chloro-N-ethylacetamide in the presence of a base to yield the final product.

-

Purify the final compound using standard techniques such as column chromatography or recrystallization.

Visualizations

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Synthetic Pathway to a Kinase Inhibitor.

Caption: p38 MAPK Signaling Pathway Inhibition.

Application Notes and Protocols for the Synthesis of Biaryls using 3,5-Dimethyl-4-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Its unique substitution pattern, featuring an electron-donating ethoxy group and two flanking methyl groups, influences the electronic and steric properties of the resulting biaryl compounds. This can impart desirable characteristics such as enhanced metabolic stability, improved potency, and modified solubility.

These application notes provide detailed protocols for the use of this compound in the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction known for its mild conditions and tolerance of a wide range of functional groups.

Core Applications

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the boronic acid and various organic halides or triflates.

Key applications include:

-

Pharmaceutical Drug Discovery: Synthesis of complex biaryl scaffolds as core components of new therapeutic agents. The substitution pattern of this boronic acid can be strategically employed to fine-tune the pharmacological properties of drug candidates.

-

Agrochemical Development: Creation of novel herbicides, fungicides, and insecticides containing the biaryl moiety.

-

Materials Science: Development of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers with specific electronic or photophysical properties.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimal conditions such as the choice of catalyst, ligand, base, and solvent may vary depending on the specific substrates being coupled.

Representative Protocol: Synthesis of 4-Ethoxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the reaction of 4-bromobenzonitrile with this compound.

Materials:

-

This compound (CAS: 850568-59-1)

-

4-Bromobenzonitrile

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add 1,4-dioxane (10 mL) and degassed water (2 mL).

-

Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: Typical Experimental Workflow for Biaryl Synthesis.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described in the protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass (mg) | Yield (%) |

| 4-Bromobenzonitrile | 182.02 | 1.0 | 1.0 | 182 | - |

| This compound | 194.04 | 1.2 | 1.2 | 233 | - |

| Pd(dppf)Cl₂ | 816.64 | 0.05 | 0.05 | 41 | - |

| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 | - |

| 4-Ethoxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile | 251.32 | - | - | (Theoretical: 251) | ~85-95 |

Note: The yield is an estimated range for a typical successful reaction and should be determined experimentally.

Troubleshooting and Considerations

-

Low Yields:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions can be beneficial.

-

Inefficient Transmetalation: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base can also play a role.

-

Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged reaction times in protic solvents, leading to the formation of the corresponding arene as a byproduct. Using a higher equivalent of the boronic acid can sometimes mitigate this.

-

-

Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur, particularly at higher temperatures or with certain catalysts.

-

Substrate Scope: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. The electronic nature of the substituents on both coupling partners can also influence the reaction rate and yield. Electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid generally facilitate the reaction.

Conclusion